N-Hydroxy-2,4,6-trimethoxy-benzamidine
CAS No.: 160150-34-5
Cat. No.: VC20903957
Molecular Formula: C10H14N2O4
Molecular Weight: 226.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 160150-34-5 |
|---|---|
| Molecular Formula | C10H14N2O4 |
| Molecular Weight | 226.23 g/mol |
| IUPAC Name | N'-hydroxy-2,4,6-trimethoxybenzenecarboximidamide |
| Standard InChI | InChI=1S/C10H14N2O4/c1-14-6-4-7(15-2)9(10(11)12-13)8(5-6)16-3/h4-5,13H,1-3H3,(H2,11,12) |
| Standard InChI Key | UNOQFLQUIFKRIJ-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C(=C1)OC)C(=NO)N)OC |
| Canonical SMILES | COC1=CC(=C(C(=C1)OC)C(=NO)N)OC |
Introduction
N-Hydroxy-2,4,6-trimethoxy-benzamidine is a chemical compound with the molecular formula C10H14N2O4 and a molecular weight of 226.23 g/mol . It belongs to the class of benzamidines, which are known for their diverse biological activities. This compound is also referred to as N'-hydroxy-2,4,6-trimethoxybenzenecarboximidamide or 2,4,6-trimethoxybenzamidoxime .
Biological Activities
While specific biological activities of N-Hydroxy-2,4,6-trimethoxy-benzamidine are not extensively documented in available literature up to this point in time (February 2025), compounds within the benzamide class have shown various biological effects such as antimicrobial and anticancer activities in related studies . For instance:
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Antiparasitic Activity: Some benzamide derivatives have been identified as potent inhibitors against Trypanosoma brucei, highlighting their potential antiparasitic effects .
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Anticancer Activity: Benzamide derivatives have demonstrated significant anticancer activity by inhibiting cell growth in human cancer cell lines like HCT116 .
Given these findings on related compounds within the same class or structural similarity might suggest potential avenues for research into N-Hydroxy-2,4,6-trimethoxy-benzamidine's biological roles.
Research Findings and Future Directions
Currently available data does not provide detailed research findings specifically on N-Hydroxy-2,4,6-trimethoxy-benzamidine's efficacy or mechanisms of action in biological systems.
Future studies could explore how modifications like methylation affect its pharmacokinetic profile or target specificity.
Additional Notes:
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